molecular formula C17H19N5OS B2943457 4-(1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide CAS No. 1210444-59-9

4-(1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

Cat. No.: B2943457
CAS No.: 1210444-59-9
M. Wt: 341.43
InChI Key: QQSIMEBLMIWJMX-UHFFFAOYSA-N
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Description

4-(1H-Benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a synthetic small molecule featuring a benzimidazole core linked to a piperazine-carboxamide scaffold, with a thiophen-2-ylmethyl substituent. Benzimidazole derivatives are renowned for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities, often attributed to their ability to interact with biological targets such as enzymes, DNA, or receptors .

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c23-17(18-12-13-4-3-11-24-13)22-9-7-21(8-10-22)16-19-14-5-1-2-6-15(14)20-16/h1-6,11H,7-10,12H2,(H,18,23)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSIMEBLMIWJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N2)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzimidazole intermediate is then reacted with piperazine to introduce the piperazine ring. Finally, the thiophenylmethyl group is attached through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and infectious diseases.

  • Material Science: Its unique structural properties make it suitable for the development of advanced materials, such as polymers and nanomaterials.

  • Organic Synthesis: It is used as a reagent in organic synthesis to create complex molecules with potential biological activity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound shares structural similarities with several benzimidazole-piperazine derivatives, differing primarily in substituents on the carboxamide nitrogen. Key analogs include:

Compound Name Substituent (R Group) Key Structural Features Biological Activity (IC₅₀)
Target Compound Thiophen-2-ylmethyl Thiophene (electron-rich heterocycle) Not reported in evidence
5d : N-(3-Chlorophenyl) analog 3-Chlorophenyl Electron-withdrawing chloro group 48.3 µM (MCF-7 breast cancer)
7b : Thiourea analog p-Tolylthiourea Thiourea linker 25.8 µM (MCF-7 breast cancer)
BIPP Bis-benzimidazolylphenyl Dual benzimidazole-piperazine 3.2–12.8 µM (leukemia apoptosis)
4d : Carbothioamide analog 3-Chlorophenyl (thiourea) Thioamide vs. carboxamide Not reported

Key Observations :

  • Replacing carboxamide with thiourea (as in 7b ) increases cytotoxicity, suggesting the sulfur atom may enhance target engagement .
  • BIPP ’s bis-benzimidazole structure demonstrates that increasing benzimidazole units amplifies apoptotic potency, though it alters solubility .
Anticancer Activity
  • 5d and 7b exhibit selective cytotoxicity against MCF-7 (ER+/PR+) breast cancer cells, with 7b (thiourea) showing higher potency (IC₅₀ = 25.8 µM) than 5d (48.3 µM) . Both compounds induce apoptosis via caspase-3/7 activation, a mechanism likely shared by the target compound due to structural homology.
  • BIPP activates intrinsic apoptosis pathways in leukemia cells (caspase-9 and -3) at lower concentrations (3.2–12.8 µM), highlighting the impact of structural complexity on efficacy .
Antimicrobial Activity
  • Benzimidazole derivatives with benzenamide (e.g., Schiff bases in ) or sulfonamide groups (e.g., ) show broad-spectrum antimicrobial activity, suggesting that the target compound’s thiophene group might redirect selectivity toward cancer cells over microbes.

Physicochemical Properties

Solubility and Stability
  • Piperazine-carboxamides (e.g., 5d ) generally exhibit improved water solubility compared to thioureas or chalcone derivatives (e.g., ). The thiophene group may further enhance solubility due to its polarizable sulfur atom.
  • BIPP ’s bis-benzimidazole structure reduces solubility, necessitating formulation optimization .
Spectral and Crystallographic Data
  • Analogs like 5d and 7b were characterized via 1H/13C NMR, HRMS, and IR , confirming piperazine-benzimidazole connectivity . Single-crystal X-ray studies (e.g., ) validate the (E)-configuration of imine functionalities in related compounds, a technique applicable to the target compound’s analysis.

Biological Activity

The compound 4-(1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions where the benzimidazole and thiophene moieties are introduced to a piperazine scaffold. The characterization of the compound is performed using various spectroscopic techniques including NMR, IR, and mass spectrometry. For instance, a study reported yields of synthesized derivatives ranging from 53% to 97% using optimized reaction conditions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to benzimidazole derivatives. For example, compounds similar to 4-(1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide exhibited significant cytotoxic effects against various cancer cell lines, including HepG2 liver cancer cells. The mechanism of action often involves induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
6hHepG27.82Induces apoptosis
6iMCF721.48Cell cycle arrest
6cA54915.00Upregulates caspase-3

Mechanistic Studies

Mechanistic studies have shown that these compounds can modulate key signaling pathways involved in cancer progression. For instance, compound 6i was found to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax and caspase-3 . Molecular docking studies indicate strong binding affinity to target kinases such as EGFR, HER2, and mTOR, suggesting that these compounds may act as multi-targeted kinase inhibitors .

Case Studies

A notable case study involved the evaluation of a series of benzimidazole derivatives in vitro for their anticancer efficacy. The study demonstrated that specific modifications in the chemical structure enhanced bioactivity and selectivity towards cancer cells while minimizing effects on normal cells .

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of these compounds. Preliminary results indicate promising outcomes in animal models for tumor reduction and improved survival rates when treated with these benzimidazole derivatives .

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